molecular formula C8H8Cl2N2 B2815930 5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride CAS No. 177485-72-2

5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride

Cat. No. B2815930
CAS RN: 177485-72-2
M. Wt: 203.07
InChI Key: IXCKWFAIBSWOFR-UHFFFAOYSA-N
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Description

5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a chemical compound with the molecular formula C8H8Cl2N2 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a subject of intense research for numerous decades . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .


Molecular Structure Analysis

The molecular structure of 5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is represented by the InChI code: 1S/C8H7ClN2.ClH/c9-6-7-2-1-3-8-10-4-5-11(7)8;/h1-5H,6H2;1H .


Physical And Chemical Properties Analysis

5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a solid compound with a molecular weight of 203.07 . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Medicinal Chemistry

Imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s used in the development of various therapeutic agents .

Material Science

This compound is also useful in material science because of its structural character . Its compact shape along with remarkable photophysical properties make them suitable candidates for various applications .

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives have been used as covalent anticancer agents . For example, compound I-11, a novel KRAS G12C inhibitor, has shown potential as a potent anticancer agent .

Optoelectronic Devices

Imidazo[1,2-a]pyridine compounds have been used in the development of optoelectronic devices . Their unique photophysical properties make them suitable for this application .

Sensors

Imidazo[1,2-a]pyridine compounds can be used as chemical sensors . Their unique properties make them suitable for detecting specific chemical reactions or changes .

Bioimaging

Imidazo[1,2-a]pyridine compounds can be used as fluorophores for bioimaging . They can be used to visualize biological processes at the cellular and molecular level .

Coordination Chemistry

Imidazo[1,2-a]pyridine compounds can act as ligands for a plethora of coordination complexes . This makes them useful in the field of coordination chemistry .

Cell Membrane Probes

Their compact shape along with remarkable photophysical properties make imidazo[1,2-a]pyridine compounds suitable candidates as cell membrane probes . They can be used to study the structure and function of cell membranes .

Safety and Hazards

This compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with hazard statements H302 and H314 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

5-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2.ClH/c9-6-7-2-1-3-8-10-4-5-11(7)8;/h1-5H,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCKWFAIBSWOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride

CAS RN

177485-72-2
Record name 5-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution consisting of 58.4 ml (800 mmol) of thionyl chloride and 100 ml of methylene chloride was added 23.68 g (160 mmol) of 5-hydroxymethylimidazo[1,2-a]pyridine with small portions. The reaction mixture was stirred for one hour at room temperature. Then, the solvent and excess amount of thionyl chloride were distilled off under reduced pressure. To the resulting white solid residue was added 100 ml of toluene. The mixture was shaken sufficiently, then the solvent was distilled off under reduced pressure. This process was repeated twice to give 31.85 g (98.0%, white solid) of a crude product.
Quantity
58.4 mL
Type
reactant
Reaction Step One
Quantity
23.68 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution consisting of 58.4 ml (800 mmol) of thionyl chloride and 100 ml of methylene chloride was added 23.68 g (160 mmol) of 5-hydroxymethylimidazo[1,2-a]pyridine with small portions. The reaction mixture was stirred for one hour at room temperature. Then, the solvent and excess amount of thionyl chloride were distilled off under reduced pressure. To the resulting white solid residue was added 100 ml of toluene. The mixture was shaken sufficiently, then the solvent was distilled off under reduced pressure. This process was repeated twice to give 31.85 g (98.0%, white solid) of a crude product.
Quantity
58.4 mL
Type
reactant
Reaction Step One
Quantity
23.68 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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